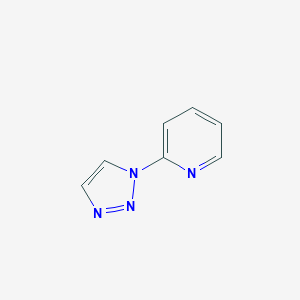
2-(1H-1,2,3-triazol-1-yl)pyridine
概述
描述
2-(1H-1,2,3-triazol-1-yl)pyridine, commonly known as TPy, is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications in various fields. TPy is a pyridine derivative containing a triazole ring, which makes it highly versatile and useful in a wide range of applications.
科学研究应用
TPy has numerous potential applications in scientific research, including as a ligand in coordination chemistry, a building block for the synthesis of organic compounds, and a fluorescent probe for biological imaging. TPy can also be used as a catalyst for various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. Additionally, TPy has been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of TPy depends on the specific application and use. As a ligand in coordination chemistry, TPy binds to metal ions through its nitrogen atoms, forming coordination complexes. As a building block for the synthesis of organic compounds, TPy can be incorporated into various organic molecules, imparting its unique properties to the final product. As a fluorescent probe for biological imaging, TPy emits fluorescence when excited by light, allowing for the visualization of biological structures and processes.
生化和生理效应
TPy has been studied for its potential biochemical and physiological effects, including its cytotoxicity and antioxidant activity. TPy has been shown to exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, TPy has been shown to possess antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
The advantages of using TPy in lab experiments include its versatility, ease of synthesis, and unique chemical properties. TPy can be easily synthesized using a variety of methods, and its unique chemical properties make it useful in a wide range of applications. However, the limitations of using TPy in lab experiments include its potential toxicity and the need for further research to fully understand its properties and potential applications.
未来方向
There are numerous future directions for research on TPy, including its use in the development of new coordination complexes, organic compounds, and fluorescent probes for biological imaging. Additionally, further research is needed to fully understand the potential biochemical and physiological effects of TPy, as well as its potential applications in cancer therapy and oxidative stress-related diseases. Overall, TPy is a promising compound with numerous potential applications in scientific research.
属性
CAS 编号 |
118078-97-0 |
|---|---|
产品名称 |
2-(1H-1,2,3-triazol-1-yl)pyridine |
分子式 |
C7H6N4 |
分子量 |
146.15 g/mol |
IUPAC 名称 |
2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H |
InChI 键 |
CPUDLFSMVVGOOP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
规范 SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
同义词 |
Pyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

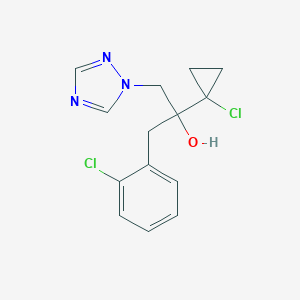
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
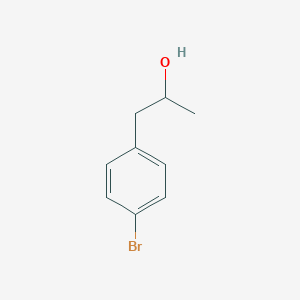
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
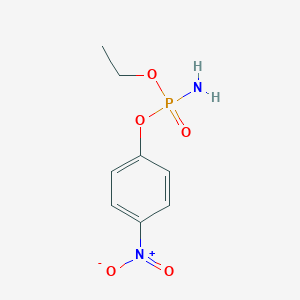
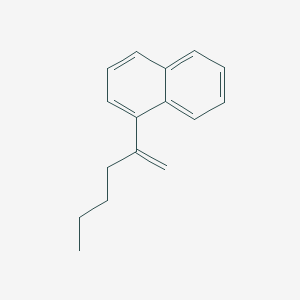
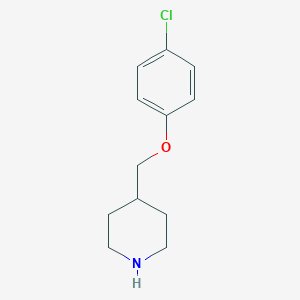
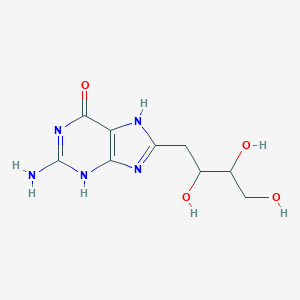
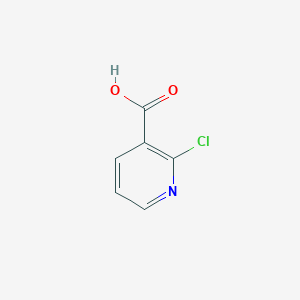
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
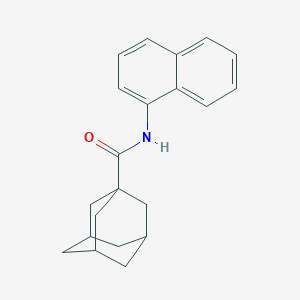
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)